molecular formula C6H6N2O B13910345 2-prop-2-ynyl-1H-pyrazol-5-one

2-prop-2-ynyl-1H-pyrazol-5-one

Katalognummer: B13910345
Molekulargewicht: 122.12 g/mol
InChI-Schlüssel: PIHRZZOYEMZEOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-prop-2-ynyl-1H-pyrazol-5-one is a heterocyclic compound characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse chemical and biological properties

Vorbereitungsmethoden

The synthesis of 2-prop-2-ynyl-1H-pyrazol-5-one can be achieved through various synthetic routes. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction tolerates various functional groups and sterically hindered substrates, making it a versatile approach for synthesizing pyrazole derivatives.

Industrial production methods for this compound may involve multi-step processes that include the preparation of intermediate compounds, followed by cyclization and functional group modifications. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-prop-2-ynyl-1H-pyrazol-5-one has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives are known for their pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound can also be used in the development of new drugs and therapeutic agents.

In the industrial sector, this compound is utilized in the synthesis of agrochemicals and coordination compounds . Its unique reactivity and stability make it a valuable intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of 2-prop-2-ynyl-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

The molecular targets of this compound may include enzymes involved in metabolic processes, receptors in the central nervous system, and proteins related to inflammation and immune response . The specific pathways affected by this compound depend on its chemical structure and the presence of functional groups.

Vergleich Mit ähnlichen Verbindungen

2-prop-2-ynyl-1H-pyrazol-5-one can be compared with other similar compounds, such as 1,3-diazole and 1,2,3-triazole derivatives . These compounds share a similar heterocyclic ring structure but differ in the number and position of nitrogen atoms and the presence of additional functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological properties. For example, while 1,3-diazole derivatives are known for their broad range of biological activities, this compound may exhibit unique pharmacological effects due to the presence of the prop-2-ynyl group .

Similar compounds include:

Eigenschaften

Molekularformel

C6H6N2O

Molekulargewicht

122.12 g/mol

IUPAC-Name

2-prop-2-ynyl-1H-pyrazol-5-one

InChI

InChI=1S/C6H6N2O/c1-2-4-8-5-3-6(9)7-8/h1,3,5H,4H2,(H,7,9)

InChI-Schlüssel

PIHRZZOYEMZEOD-UHFFFAOYSA-N

Kanonische SMILES

C#CCN1C=CC(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.